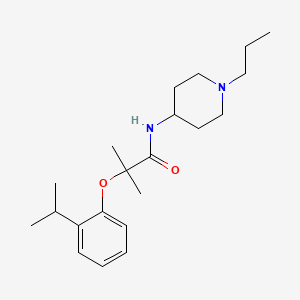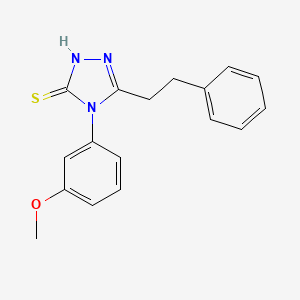
4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves stepwise procedures that incorporate key functionalities into the triazole core. For instance, Wurfer and Badea (2021) detailed a process that begins with the alkylation of a triazole thiol precursor, leading to the formation of novel compounds, including ketones and secondary alcohols with significant structural similarities to the target compound. This methodology underscores the versatility of triazole chemistry in generating compounds with complex substituents (Wurfer & Badea, 2021).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using various spectroscopic techniques. Düğdü et al. (2013) demonstrated the use of IR, NMR, mass spectrometry, and X-ray crystallography to deduce the structure of a closely related triazole compound. Their work highlights the importance of theoretical methods, such as density functional theory (DFT), in predicting and confirming molecular geometries and electronic properties (Düğdü et al., 2013).
Chemical Reactions and Properties
Triazole derivatives engage in a plethora of chemical reactions, leveraging their triazole core as a reactive or coordinating site. Osmanov et al. (2020) explored the reactivity of a triazole derivative, showcasing its potential in forming complexes with metals and undergoing oxidation and alkylation reactions, which are fundamental to modifying the chemical properties and enhancing the utility of such compounds (Osmanov et al., 2020).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the specific substituents on the triazole ring, as demonstrated in the detailed crystallographic analysis by Liang (2009), providing insights into the compound's crystal lattice and stability (Liang, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol have been explored in various studies. For instance, Wurfer and Badea (2021) reported the synthesis of new compounds by alkylating 4-(4-Methoxyphenyl)-5-phenyl--4H-1,2,4-triazole-3-thiol under alkaline conditions, leading to the production of novel ketone and secondary alcohol derivatives. These compounds were thoroughly characterized using IR, NMR spectroscopy, and elemental analysis (Wurfer & Badea, 2021).
Corrosion Inhibition
Research by Yadav et al. (2013) explored the use of benzimidazole derivatives, which include 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel in HCl solutions. Their findings indicated that these compounds exhibit significant inhibition efficiency, which increases with concentration (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial and Antiproliferative Activities
Several studies have focused on the antimicrobial and antiproliferative activities of 1,2,4-triazole derivatives. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, indicating potential against various microorganisms. This suggests the versatility of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Additionally, Narayana, Raj, and Sarojini (2010) reported on the synthesis of 1,3-thiazolo[3,2-b][1,2,4]triazoles, evaluating their antiproliferative activity and highlighting promising candidates for further anticancer research (Narayana, Raj, & Sarojini, 2010).
Cholinesterase Inhibition
Research into the enzymatic potential of triazoles for cholinesterase inhibition was conducted by Arfan et al. (2018), who synthesized a series of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols. These compounds demonstrated significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, highlighting their potential in the treatment of neurodegenerative diseases (Arfan, Siddiqui, Abbasi, Rehman, Shah, Ashraf, Rehman, Saleem, Khalid, Hussain, & Khan, 2018).
Anti-Inflammatory Activity
The anti-inflammatory activity of 1,2,4-triazole derivatives was investigated by Labanauskas et al. (2004), who synthesized new S-alkylated and phenyl-substituted derivatives. These compounds exhibited promising anti-inflammatory effects, indicating the potential for the development of new anti-inflammatory agents (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-15-9-5-8-14(12-15)20-16(18-19-17(20)22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZKOQGWWOLFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)
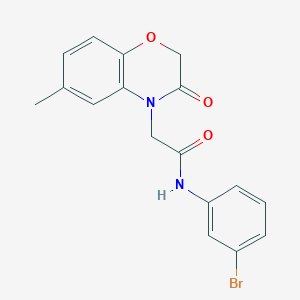
![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)
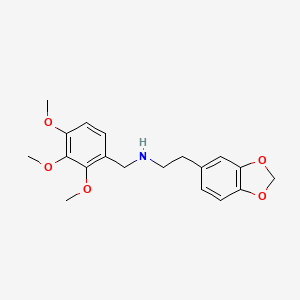
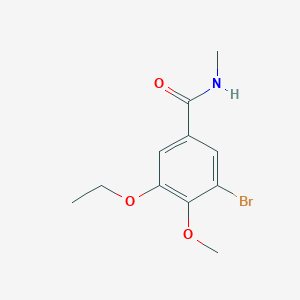
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)

